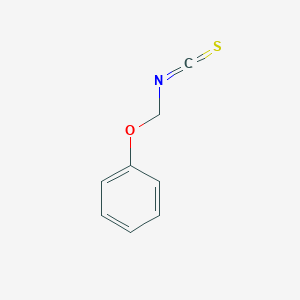
(Isothiocyanatomethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isothiocyanatomethoxy)benzene, also known as benzyl isothiocyanate, is an organic compound with the molecular formula C8H7NS. It is a derivative of benzene, where an isothiocyanate group (-N=C=S) is attached to a methoxy group (-OCH3) on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Isothiocyanatomethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the use of thiophosgene or its analogs, although these reagents are highly toxic .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of solvent and reaction conditions is crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Isothiocyanatomethoxy)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Oxidation: Benzoic acids.
Substitution: Ortho- and para-substituted benzene derivatives.
Reduction: Amines.
Scientific Research Applications
(Isothiocyanatomethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and thioureas.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Industry: It is used in the production of agrochemicals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of (Isothiocyanatomethoxy)benzene involves its ability to detoxify and accelerate the excretion of carcinogens by inhibiting the activity of phase I reductase and inducing the production of phase II enzymes . This dual action helps in preventing diseases and mitigating the effects of harmful substances.
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the methoxy group.
Benzyl isothiocyanate: Similar structure but with a different substituent on the benzene ring.
Uniqueness: (Isothiocyanatomethoxy)benzene is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds .
Properties
CAS No. |
64217-60-3 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
isothiocyanatomethoxybenzene |
InChI |
InChI=1S/C8H7NOS/c11-7-9-6-10-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI Key |
VVXRSDROLUIDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


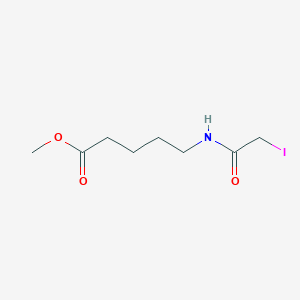
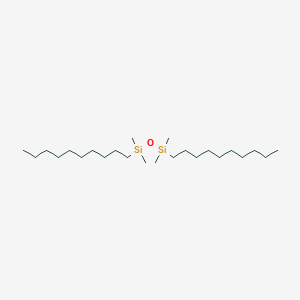
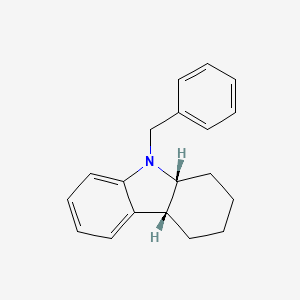
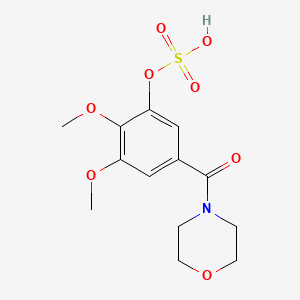

![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)
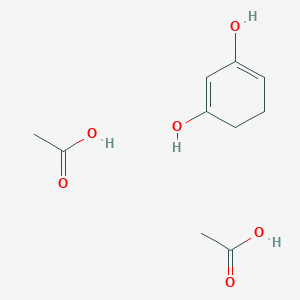
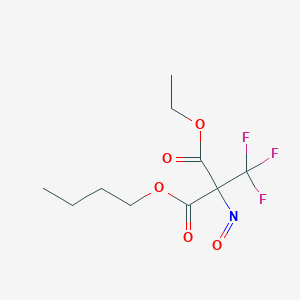

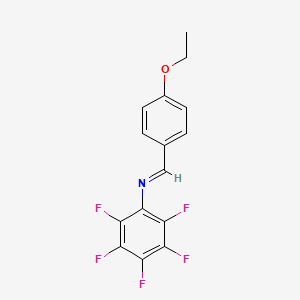
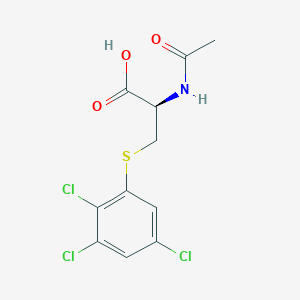


![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
